4-Phenylpentanenitrile
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Overview
Description
4-Phenylpentanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a phenyl group attached to the fourth carbon of a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzyl chloride with sodium cyanide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Phenylpentanenitrile undergoes various chemical reactions:
Grignard Reaction: Reaction with Grignard reagents leads to the formation of ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (e.g., phenylmagnesium bromide).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Amines.
Grignard Reaction: Ketones.
Scientific Research Applications
4-Phenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylpentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Phenylpentanenitrile can be compared with other nitrile compounds such as:
Pentanenitrile: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2,2-Dimethyl-4-phenylpentanenitrile: Contains additional methyl groups, affecting its steric and electronic properties.
Uniqueness: this compound’s unique structure, with a phenyl group attached to the nitrile chain, imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-phenylpentanenitrile |
InChI |
InChI=1S/C11H13N/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6H2,1H3 |
InChI Key |
OHJHONYMEXPATE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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